The Multifaceted Role of m-PEG10-SH in Scientific Research: A Technical Guide
The Multifaceted Role of m-PEG10-SH in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced scientific research, particularly in the realms of drug discovery and nanotechnology, the strategic use of specialized chemical linkers is paramount. Among these, m-PEG10-SH (methoxypolyethylene glycol with ten ethylene glycol units and a terminal thiol group) has emerged as a versatile and valuable tool. Its unique properties, including hydrophilicity, biocompatibility, and a reactive thiol group, make it a critical component in a range of applications, from the synthesis of targeted protein degraders to the functionalization of nanoparticles and the formation of self-assembled monolayers. This technical guide provides an in-depth exploration of the core applications of m-PEG10-SH, complete with illustrative quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Applications of m-PEG10-SH
The utility of m-PEG10-SH stems from its bifunctional nature: a methoxy-terminated polyethylene glycol (PEG) chain and a terminal thiol (-SH) group. The PEG chain imparts water solubility and reduces non-specific protein adsorption, while the thiol group allows for covalent attachment to various substrates, most notably gold surfaces and maleimide-containing molecules.
The primary applications of m-PEG10-SH in scientific research include:
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Linker for Proteolysis Targeting Chimeras (PROTACs): As a flexible and hydrophilic linker, m-PEG10-SH is used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1]
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Surface Functionalization of Nanoparticles: The thiol group of m-PEG10-SH readily forms a strong bond with the surface of gold nanoparticles, creating a biocompatible and stable coating that prevents aggregation and reduces immunogenicity.
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Formation of Self-Assembled Monolayers (SAMs): On gold surfaces, m-PEG10-SH can spontaneously form highly ordered, single-molecule-thick layers known as self-assembled monolayers. These SAMs are instrumental in creating bio-inert surfaces and platforms for biosensing applications.
m-PEG10-SH in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are a revolutionary class of therapeutic agents that hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4]
The m-PEG10-SH molecule, with its 10-unit PEG chain, offers a balance of flexibility and length, which is often crucial for optimal ternary complex formation.[5]
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker in a PROTAC can significantly impact its ability to induce protein degradation. The following table provides illustrative data on how varying the PEG linker length can affect the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of a hypothetical PROTAC. While this data is not specific to m-PEG10-SH, it represents a typical trend observed in PROTAC development.
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| m-PEG4-SH | ~16 | 150 | 85 |
| m-PEG6-SH | ~22 | 75 | 92 |
| m-PEG10-SH | ~34 | 25 | 98 |
| m-PEG12-SH | ~40 | 50 | 95 |
| m-PEG24-SH | ~76 | 200 | 80 |
This table presents representative data to illustrate the structure-activity relationship of PEG linkers in PROTACs. Actual values are target and cell-line dependent.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a PROTAC within the ubiquitin-proteasome pathway.
Experimental Protocol: Solid-Phase Synthesis of a PROTAC using m-PEG10-SH
This protocol outlines a general procedure for the solid-phase synthesis of a PROTAC, where m-PEG10-SH is incorporated as the linker.
Materials:
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Rink Amide resin
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Fmoc-protected amino acid corresponding to the E3 ligase ligand attachment point
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E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) with a carboxylic acid handle
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m-PEG10-SH
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Target protein ligand with a maleimide handle
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N,N'-Diisopropylcarbodiimide (DIC)
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OxymaPure
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Piperidine in DMF (20%)
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Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
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Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Methanol (MeOH)
Procedure:
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Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.
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First Amino Acid Coupling: Couple the Fmoc-protected amino acid to the resin using DIC and OxymaPure in DMF.
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Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
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E3 Ligase Ligand Coupling: Couple the E3 ligase ligand to the deprotected amine on the resin using DIC and OxymaPure in DMF.
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Linker Attachment (m-PEG10-SH):
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Activate the carboxylic acid end of a bifunctional PEG linker (e.g., HOOC-PEG10-SH, which would then be reacted). Alternatively, if starting with a pre-activated m-PEG10 derivative, react it with the available functional group on the resin-bound ligand. For this example, we assume a reaction where the thiol of m-PEG10-SH will react with a maleimide on the target ligand later. First, couple a bifunctional linker containing a protected thiol and a carboxylic acid.
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For this example, we will assume a different strategy where the thiol of m-PEG10-SH is used to attach to a pre-functionalized resin. A more common approach is to use a heterobifunctional PEG linker (e.g., Fmoc-NH-PEG10-COOH) in solid-phase synthesis.
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Target Ligand Conjugation: Cleave the PROTAC precursor from the resin. In solution, react the thiol group of the linker with the maleimide handle on the target protein ligand via a Michael addition reaction.
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Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the PROTAC and remove any remaining protecting groups.
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Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the final PROTAC product by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
m-PEG10-SH for Nanoparticle Functionalization
The surface functionalization of nanoparticles is crucial for their application in biomedicine, enhancing their stability, biocompatibility, and targeting capabilities. m-PEG10-SH is particularly well-suited for the surface modification of gold nanoparticles (AuNPs) due to the strong affinity of the thiol group for gold.[6] The PEG chain forms a hydrophilic layer that prevents protein opsonization and clearance by the reticuloendothelial system, thereby increasing the circulation half-life of the nanoparticles.
Quantitative Data: Characterization of m-PEG10-SH Functionalized Gold Nanoparticles
The following table presents typical characterization data for gold nanoparticles before and after functionalization with m-PEG10-SH.
| Parameter | Bare AuNPs | m-PEG10-SH Functionalized AuNPs |
| Hydrodynamic Diameter (nm) | 20 ± 2 | 35 ± 3 |
| Zeta Potential (mV) | -35 ± 5 | -5 ± 2 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Surface Plasmon Resonance (nm) | 520 | 525 |
This table provides illustrative data. Actual values will depend on the initial nanoparticle size and the reaction conditions.
Experimental Workflow: Functionalization of Gold Nanoparticles
This diagram illustrates the process of functionalizing gold nanoparticles with m-PEG10-SH.
Experimental Protocol: Preparation of m-PEG10-SH Coated Gold Nanoparticles
Materials:
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Gold(III) chloride trihydrate (HAuCl4·3H2O)
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Trisodium citrate dihydrate
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m-PEG10-SH
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Deionized (DI) water
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Phosphate-buffered saline (PBS)
Procedure:
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Synthesis of Gold Nanoparticles (Turkevich Method):
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Bring a solution of HAuCl4 in DI water to a rolling boil with vigorous stirring.
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Rapidly add a solution of trisodium citrate to the boiling HAuCl4 solution.
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Continue boiling and stirring until the solution color changes from yellow to deep red, indicating the formation of AuNPs.
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Allow the solution to cool to room temperature.
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Functionalization with m-PEG10-SH:
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Add an aqueous solution of m-PEG10-SH to the AuNP suspension.
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Stir the mixture at room temperature for at least 12 hours to allow for the formation of the gold-thiol bond.
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Purification:
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Centrifuge the solution to pellet the functionalized AuNPs.
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Remove the supernatant containing excess m-PEG10-SH and citrate.
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Resuspend the nanoparticle pellet in DI water or PBS.
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Repeat the centrifugation and resuspension steps at least three times.
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Characterization:
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Determine the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
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Measure the surface charge (zeta potential) of the nanoparticles.
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Visualize the size and morphology of the functionalized nanoparticles using Transmission Electron Microscopy (TEM).
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Confirm the successful coating by observing the shift in the surface plasmon resonance peak using UV-Vis spectroscopy.
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m-PEG10-SH in Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly organized layers of molecules that spontaneously form on a surface. The thiol group of m-PEG10-SH has a strong affinity for gold, leading to the formation of a dense and stable monolayer. The PEG chains create a hydrophilic and bio-inert surface that resists the non-specific adsorption of proteins and cells, which is highly desirable for biosensors, medical implants, and studies of cell-surface interactions.[7]
Quantitative Data: Characterization of m-PEG10-SH SAMs on Gold
The formation and quality of a SAM can be assessed by various surface-sensitive techniques.
| Characterization Technique | Parameter | Typical Value for m-PEG10-SH SAM |
| Contact Angle Goniometry | Water Contact Angle (°) | 30 - 40 |
| Ellipsometry | Monolayer Thickness (Å) | 40 - 50 |
| X-ray Photoelectron Spectroscopy (XPS) | S(2p) Binding Energy (eV) | ~162 (indicative of Au-S bond) |
| Surface Plasmon Resonance (SPR) | Change in Resonance Angle (°) | Dependent on instrument and conditions |
This table provides representative data for a well-formed m-PEG10-SH SAM on a gold surface.
Logical Relationship: Formation of a Self-Assembled Monolayer
The following diagram illustrates the self-assembly process of m-PEG10-SH on a gold surface.
Experimental Protocol: Formation of m-PEG10-SH SAMs on Gold
Materials:
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Gold-coated substrate (e.g., glass slide or silicon wafer)
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m-PEG10-SH
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Absolute ethanol
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Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
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Deionized (DI) water
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Nitrogen gas
Procedure:
-
Substrate Cleaning:
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Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Safety note: Piranha solution is extremely corrosive and must be handled with appropriate personal protective equipment in a fume hood).
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Rinse the substrate thoroughly with DI water and then with absolute ethanol.
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Dry the substrate under a gentle stream of nitrogen gas.
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Thiol Solution Preparation:
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Prepare a 1 mM solution of m-PEG10-SH in absolute ethanol.
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Self-Assembly:
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Immerse the clean, dry gold substrate in the m-PEG10-SH solution.
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Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
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Rinsing and Drying:
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Remove the substrate from the thiol solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.
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Dry the substrate again under a gentle stream of nitrogen gas.
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Characterization:
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Measure the static water contact angle to assess the hydrophilicity of the surface.
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Use ellipsometry to determine the thickness of the monolayer.
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Employ XPS to confirm the presence of the gold-thiol bond.
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Conclusion
m-PEG10-SH is a powerful and versatile molecule that plays a crucial role in advancing various fields of scientific research. Its application as a linker in PROTACs is driving the development of new therapeutics for a range of diseases. In nanotechnology, its use in the functionalization of nanoparticles is enabling the creation of sophisticated drug delivery and diagnostic tools. Furthermore, its ability to form well-defined self-assembled monolayers is providing researchers with unprecedented control over surface chemistry for applications in biomaterials and biosensing. This guide has provided a comprehensive overview of the core uses of m-PEG10-SH, offering a foundation of knowledge, data, and protocols to aid researchers in harnessing the full potential of this remarkable molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
